Cenicriviroc is a dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2/CCR5) []. These receptors are involved in the migration and activation of immune cells, which contribute to inflammation and fibrosis in the liver in individuals with NASH []. By blocking CCR2 and CCR5, Cenicriviroc aims to reduce inflammation and fibrosis progression in the liver [].
Preclinical studies in animal models of NASH have shown promising results for Cenicriviroc. These studies demonstrated that Cenicriviroc treatment reduced liver inflammation, fibrosis, and steatosis (fat accumulation) [, ].
Several clinical trials have been conducted to evaluate the efficacy and safety of Cenicriviroc for the treatment of NASH.